4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide
Beschreibung
This compound features a thiazolidinone core modified with a 3-bromobenzylidene substituent at position 5 and a butanamide chain linked to a 2-hydroxyphenyl group at position 2. The bromine atom introduces electron-withdrawing effects, while the ortho-hydroxyphenyl moiety may influence intramolecular interactions, such as hydrogen bonding, affecting conformation and stability .
Eigenschaften
Molekularformel |
C20H17BrN2O3S2 |
|---|---|
Molekulargewicht |
477.4 g/mol |
IUPAC-Name |
4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide |
InChI |
InChI=1S/C20H17BrN2O3S2/c21-14-6-3-5-13(11-14)12-17-19(26)23(20(27)28-17)10-4-9-18(25)22-15-7-1-2-8-16(15)24/h1-3,5-8,11-12,24H,4,9-10H2,(H,22,25)/b17-12- |
InChI-Schlüssel |
PWMXEJYXIUQWEX-ATVHPVEESA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S)O |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S)O |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic implications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 461.39 g/mol. The structure features a thiazolidine ring, which is known to contribute to the biological activity of similar compounds.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H17BrN2O3S2 |
| Molecular Weight | 461.39 g/mol |
| IUPAC Name | 4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide |
| SMILES | C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S |
Anti-inflammatory and Anti-allergic Effects
Research indicates that this compound exhibits significant anti-inflammatory and anti-allergic properties. A study conducted on sensitized guinea pigs demonstrated that treatment with the compound resulted in:
- A significant reduction in IgE levels, suggesting potential efficacy in treating allergic reactions.
- Decreased levels of inflammatory markers such as IgA, IgM, IL-2, and TNF-α, indicating its role in modulating inflammatory responses.
In silico studies have provided insights into the potential molecular targets of this compound. Notable predicted targets include:
- Lysosomal protective protein
- Thromboxane-A synthase
- PPARγ (Peroxisome proliferator-activated receptor gamma)
Docking studies revealed strong binding interactions between the compound and these targets, highlighting its potential as a polypharmacological agent .
Cancer Therapeutics
The compound has also been explored as a starting point for developing selective inhibitors for anti-apoptotic Bcl-2 proteins , which are crucial in regulating cell death. Inhibiting these proteins could lead to advancements in cancer treatment strategies.
Study 1: Anti-allergic Effects in Guinea Pigs
A study published in Molecules investigated the anti-allergic properties of the compound. The results indicated:
- IgE Reduction : Treatment led to a notable decrease in IgE levels.
- Inflammatory Marker Decrease : Significant reductions were observed in IgA, IgM, IL-2, and TNF-α levels.
Study 2: In Silico Target Prediction
Using tools like SwissADME, researchers identified potential biological targets for the compound. The docking studies suggested:
- High affinity for lysosomal protective proteins.
- Potential modulation of metabolic pathways via PPARγ.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Benzylidene Group
Key Observations :
- Electron-withdrawing vs. donating groups: Bromine (target) vs.
- Positional effects : Para-substituted analogs (6f, 6g) differ in steric and electronic profiles compared to the meta-bromo substituent in the target compound.
Variations in the Butanamide-Linked Aromatic Group
Key Observations :
Key Observations :
- Moderate yields (~50–57%) are typical for thiazolidinone derivatives, suggesting similar synthetic challenges for the target compound.
- Bromine’s presence may require optimized reaction conditions to avoid side reactions.
Physical and Spectroscopic Properties
Key Observations :
- Bromine increases molecular weight compared to non-halogenated analogs (e.g., compound: 428.52 vs. 6f: 443.03).
- Similar IR profiles suggest conserved thiazolidinone core across compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
